2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Description
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a rhodanine-based thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. The compound features a 2-fluorophenyl group and a pentanedioic acid side chain, which distinguishes it from other analogs in this class. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties, often modulated by substituents on the benzylidene ring and the nature of the appended acid or amide groups .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5S2/c16-9-4-2-1-3-8(9)7-11-13(20)17(15(23)24-11)10(14(21)22)5-6-12(18)19/h1-4,7,10H,5-6H2,(H,18,19)(H,21,22)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHYEZRYMYIHZ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the fluorophenyl group and the pentanedioic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The thiazolidinone scaffold is conserved across analogs, but key differences arise in:
- Substituents on the benzylidene ring: The 2-fluorophenyl group in the target compound contrasts with substituents such as 4-nitrobenzylidene (anticancer activity ), 3-hydroxybenzylidene (pentanoic acid derivative ), and 2-methylbenzylidene (phenyl-substituted variant ).
- Side-chain modifications : The pentanedioic acid moiety distinguishes the target from analogs with acetic acid (e.g., Kinedak, a proprietary antidiabetic drug ), benzoic acid , or acetamide groups .
Physicochemical Properties
*Predicted using fragment-based methods.
†Estimated based on fluorophenyl (lipophilic) vs. pentanedioic acid (polar).
‡Inferred from structural similarity to Kinedak .
Key Differentiators and Implications
- Fluorine Substituent: The 2-fluorophenyl group may enhance metabolic stability and binding affinity via halogen bonding, a feature absent in non-halogenated analogs .
Biological Activity
The compound 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities, including antimicrobial, antioxidant, and anticancer effects.
The molecular formula of the compound is with a molecular weight of approximately 393.48 g/mol. The structure features a thiazolidinone ring, which is known for its biological significance in medicinal chemistry.
Synthesis Methods
Recent studies have focused on chemo-enzymatic synthesis to produce derivatives of thiazolidinones. For example, the synthesis involves lipase-catalyzed reactions followed by microbial oxidation processes to yield various biologically active compounds. Such methods enhance the efficiency and yield of desired products while minimizing environmental impact .
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A study indicated that thiazolidinone derivatives exhibit significant fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 µg/mL .
| Compound | MIC (µg/mL) |
|---|---|
| Thiazolidinone Derivative A | 37 |
| Thiazolidinone Derivative B | 124 |
2. Antioxidant Activity
Antioxidant assays demonstrated that the compound exhibits notable antiradical activity. Using the DPPH assay, compounds derived from similar structures showed effective scavenging abilities with EC50 values between 19 to 31 µg/mL . This suggests a strong potential for these compounds in preventing oxidative stress-related diseases.
3. Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The antiproliferative effects are dose-dependent, indicating that higher concentrations lead to increased inhibition of cell growth .
Case Studies
A notable case study involved the evaluation of a series of thiazolidinone derivatives, including the target compound, where researchers assessed their biological activities through various assays:
- Fungistatic Activity : The compound was tested against multiple strains of fungi, showing promising results in inhibiting growth.
- Antioxidant Capacity : The DPPH radical scavenging assay confirmed the efficacy of the compound in neutralizing free radicals.
- Cytotoxicity Tests : Hemolytic assays indicated low cytotoxicity towards human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the key structural features and functional groups of the compound that influence its reactivity and biological activity?
Answer: The compound features:
- A thiazolidinone core (5-membered ring with sulfur and nitrogen atoms), critical for electronic interactions and stability .
- A 2-fluorophenylmethylidene substituent , enhancing lipophilicity and influencing binding affinity to biological targets .
- A sulfanylidene group (C=S), which participates in redox reactions and hydrogen bonding .
- A pentanedioic acid side chain , contributing to solubility and enabling salt formation under basic conditions .
Methodological Insight:
To confirm structural integrity, use NMR spectroscopy (1H/13C) to verify substituent positions and X-ray crystallography to resolve stereochemistry. Comparative analysis with analogs (e.g., 4-chlorophenyl derivatives) can highlight substituent effects .
Q. What are the standard synthetic routes for this compound, and what are the critical steps requiring optimization?
Answer: Synthetic Pathway:
Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloesters.
Introduction of the 2-fluorophenylmethylidene group via Knoevenagel condensation under acidic conditions .
Coupling with pentanedioic acid using carbodiimide-mediated amidation .
Critical Optimization Steps:
- Condensation reaction yield : Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) to balance reactivity and byproduct formation .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the Z-isomer .
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (3:1) | Maximizes condensation efficiency |
| Temperature | 70°C | Reduces side-product formation |
| Catalyst | Piperidine (0.1 eq) | Accelerates Knoevenagel step |
Advanced Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) encountered during characterization?
Answer: Common Contradictions:
- Isomeric ambiguity : The Z/E configuration of the methylidene group may lead to overlapping peaks in 1H NMR.
- Dynamic effects : Thiazolidinone ring puckering can cause signal splitting.
Resolution Strategies:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational dynamics and simplify splitting patterns .
- 2D NMR Techniques : Use HSQC and NOESY to assign proton-carbon correlations and confirm spatial proximity of the 2-fluorophenyl group .
- High-Resolution MS : Employ ESI-MS with isotopic pattern analysis to distinguish between molecular ion adducts and impurities .
Q. What strategies are effective in optimizing the yield and purity of the compound under varying reaction conditions?
Answer: Key Approaches:
- Solvent Screening : Test aprotic solvents (e.g., DCM, THF) for cyclization steps to minimize hydrolysis of the thiazolidinone ring .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to accelerate Knoevenagel condensation while avoiding base-sensitive functional groups .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Data-Driven Example:
A study comparing yields under different conditions found:
- Ethanol : 65% yield with 95% purity (by HPLC).
- DMF : 82% yield but required additional purification steps due to polar byproducts .
Q. How does the 2-fluorophenyl substituent affect the compound’s biological activity compared to analogs with different substituents?
Answer: Structure-Activity Relationship (SAR):
- 2-Fluorophenyl vs. 4-Fluorophenyl : The ortho-fluorine increases steric hindrance, reducing off-target binding but enhancing selectivity for kinase targets .
- Lipophilicity : Fluorine substitution increases logP by 0.5 units, improving membrane permeability in cellular assays .
Q. Table 2: Biological Activity Comparison
| Substituent | IC50 (μM) | Target Protein |
|---|---|---|
| 2-Fluorophenyl | 0.12 | COX-2 |
| 4-Chlorophenyl | 0.45 | COX-2 |
| Phenyl (no halogen) | 1.8 | COX-2 |
Methodological Insight:
Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with surface plasmon resonance (SPR) for kinetic binding data .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
Answer: Protocol:
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
Oxidative Stress : Expose to H2O2 (0.3%) and measure thiobarbituric acid-reactive substances (TBARS) to assess sulfanylidene oxidation .
Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and analyze by LC-MS/MS .
Data Interpretation:
- Half-life (t₁/₂) : >6 hours in pH 7.4 suggests suitability for in vivo studies .
- Major Degradants : Hydrolysis of the thiazolidinone ring under acidic conditions (pH <4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
